Ethyl [(2-bromopyridin-3-yl)oxy]acetate
Overview
Description
Ethyl [(2-bromopyridin-3-yl)oxy]acetate is a chemical compound with the CAS Number: 850349-18-7 . It has a molecular weight of 260.09 .
Molecular Structure Analysis
The molecular structure of Ethyl [(2-bromopyridin-3-yl)oxy]acetate is represented by the linear formula: C9H10BrNO3 . The InChI code for this compound is 1S/C9H10BrNO3/c1-2-13-8(12)6-14-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3 .Physical And Chemical Properties Analysis
Ethyl [(2-bromopyridin-3-yl)oxy]acetate has a molecular weight of 260.09 . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
- Specific Scientific Field : Organic Synthesis .
- Summary of the Application : “Ethyl [(2-bromopyridin-3-yl)oxy]acetate” is used as a reagent in the synthesis of various organic compounds . It’s particularly useful in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
- Methods of Application or Experimental Procedures : The compound is used in reactions with α-bromoketones and 2-aminopyridines under different reaction conditions to form N-(pyridin-2-yl)amides and 3-bromoimidazopyridines . In one method, N-(pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP . In another method, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
- Summary of Results or Outcomes : The methods allow for the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazopyridines from the same starting materials, which is very meaningful due to their varied medicinal applications .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(2-bromopyridin-3-yl)oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-2-13-8(12)6-14-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLUWIISBQIZAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(N=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592282 | |
Record name | Ethyl [(2-bromopyridin-3-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(2-bromopyridin-3-yl)oxy]acetate | |
CAS RN |
850349-18-7 | |
Record name | Ethyl [(2-bromopyridin-3-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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